molecular formula C9H15NO B1359952 4-Ethyl-4-formylhexanenitrile CAS No. 2938-69-4

4-Ethyl-4-formylhexanenitrile

Cat. No.: B1359952
CAS No.: 2938-69-4
M. Wt: 153.22 g/mol
InChI Key: AMUXIQHQXOKMTN-UHFFFAOYSA-N
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Description

4-Ethyl-4-formylhexanenitrile is an organic compound with the molecular formula C9H15NO. It is a colorless to yellow liquid with a density of 0.948 g/mL and a boiling point of 94°C to 99°C at 1.0 mmHg . This compound is known for its distinctive chemical structure, which includes an ethyl group, a formyl group,

Scientific Research Applications

Synthesis of Hydroxyhexanoate and Hydroxyhexanenitrile

4-Ethyl-4-formylhexanenitrile has been studied in the context of the synthesis of hydroxyhexanoate and hydroxyhexanenitrile compounds. Research by Nanduri et al. (2001) explored various biochemical approaches for synthesizing ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile, using methods like enzymatic succinylation and enzymatic hydrolysis. These processes achieved high yields and enantiomeric excess, demonstrating the compound's utility in chiral synthesis processes (Nanduri et al., 2001).

Mild Decarbonylation in Water

Rodrigues et al. (2011) investigated the decarbonylation of tertiary aldehydes, including 4-ethyl-4-formyl-hexanenitrile, in water. The study found that the decarbonylation of these aldehydes, prompted by dioxygen, occurs at room temperature when suspended in water. This 'on water' process could be significant for environmentally-friendly and mild reaction conditions in organic synthesis (Rodrigues et al., 2011).

Electropolymerization of Dipyrrol-1-ylalkanes

Research on the electropolymerization of a series of 1, x-dipyrrol-1-ylalkanes, which includes variants related to this compound, has been conducted by Neil et al. (1993). This study delved into the electrochemical properties of the resultant polymers, revealing potential applications in conducting polymers for various technological uses (Neil et al., 1993).

Synthesis of Triazole Derivatives

In the field of heterocyclic chemistry, Xin (2003) synthesized ethyl 4 (2-phenoxyethyl) 1,2,4-triazol-3-one from precursors including chloroacetonitrile, which shares functional groups with this compound. This research demonstrates thecompound's relevance in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Xin, 2003).

Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication

In the field of photovoltaics, Zeyada et al. (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which are related to this compound. Their work involved the fabrication of organic-inorganic photodiodes, illustrating the potential of such compounds in the development of new electronic and photovoltaic devices (Zeyada et al., 2016).

Carboxylic Acid Functionalization in Polymer Synthesis

Sedlák et al. (2008) explored the alkylation of methyl 4-hydroxybenzoate with poly(ethylene glycol) derivatives, leading to the synthesis of carboxylic acid-functionalized poly(ethylene glycol). This research points to the broader applicability of similar compounds in polymer science, specifically in the functionalization of polymers for various industrial applications (Sedlák et al., 2008).

Biocatalyst Research in Synthesis of ACE Inhibitors

Zhao Jin-mei (2008) discussed the biocatalyst research progress of Ethyl(R)-2-hydroxy-4-phenylbutanoate, a compound related to this compound, highlighting its importance in synthesizing angiotensin-converting enzyme inhibitors, a key class of drugs used in treating hypertension (Zhao Jin-mei, 2008).

Mechanism of Action

The mechanism of action of “4-Ethyl-4-formylhexanenitrile” is not specified in the literature. The mechanism of action generally refers to how a compound interacts with biological systems, which is more applicable to drugs or bioactive compounds .

Safety and Hazards

The safety data sheet for “4-Ethyl-4-formylhexanenitrile” indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . In case of contact, rinse immediately with plenty of water and seek medical attention . The compound is flammable, and in case of fire, water spray, carbon dioxide, dry chemical, or chemical foam can be used .

Future Directions

“4-Ethyl-4-formylhexanenitrile” is provided to early discovery researchers as part of a collection of unique chemicals . It’s primarily used for research and development purposes . As such, future directions would likely involve its use in various research contexts, depending on the specific interests and goals of the researchers.

Properties

IUPAC Name

4-ethyl-4-formylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-9(4-2,8-11)6-5-7-10/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUXIQHQXOKMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183613
Record name 4-Ethyl-4-formylhexanenitrile
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Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2938-69-4
Record name 4-Ethyl-4-formylhexanenitrile
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Record name 4-Ethyl-4-formylhexanenitrile
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Record name 2938-69-4
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Record name 4-Ethyl-4-formylhexanenitrile
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Record name 4-ethyl-4-formylhexanenitrile
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Synthesis routes and methods I

Procedure details

In the presence of alkaline catalysts, acrylonitrile reacts with aldehydes, the α-carbon atoms of which possess one or two hydrogen atoms, forming 3-substituted propionitriles (U.S. Pat. No. 2,353,687). This so-called "cyanoethylation" reaction also occurs with other compounds which have an active hydrogen atom. For example, 2-ethyl butyraldehyde and acrylonitrile react in the presence of catalytic amounts of 50 percent caustic potash solution forming 2-(β-cyanoethyl)-2-ethyl butyraldehyde. A yield of 76.6 percent results after a reaction period of 4.5 hours. (H. A. Bruson, Th. W. Riener, J. Am. Chem. Soc., 66, 57 [1944]). The reaction is strongly exothermal. Acetaldehyde reacts with acrylonitrile in the presence of a 50 percent caustic soda solution forming γ-formylpimelonitrile. For a yield of 40-50%, the reaction period amounts to 2-3 hours. Under the same conditions, propionaldehyde forms 4.9 percent 2-methyl-4-cyanobutyraldehyde (U.S. Pat. No. 2,409,086). 2,2-dimethyl-4-cyano-butyraldehyde is formed in up to 60 percent yield from the reaction between isobutyraldehyde and acrylonitrile.
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Synthesis routes and methods II

Procedure details

2,2-Diethyl-4-cyanobutanol, oxalyl chloride and dimethylsulfoxide were processed as described in Example 18A to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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